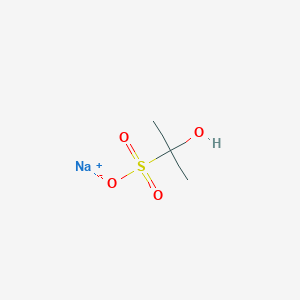

Acetone sodium bisulfite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetone sodium bisulfite, also known as sodium 2-hydroxy-2-propanesulfonate, is a chemical compound with the molecular formula C₃H₇NaO₄S. It is formed by the addition of sodium bisulfite to acetone. This compound is known for its crystalline structure and is used in various chemical processes and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetone sodium bisulfite is typically synthesized through a nucleophilic addition reaction. The process involves the reaction of acetone with a saturated solution of sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3COCH3+NaHSO3→CH3C(OH)(SO3Na)CH3

The reaction is exothermic and results in the formation of white crystalline precipitates .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where acetone and sodium bisulfite are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline compound .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

ASBS primarily participates in nucleophilic addition due to its α-hydroxy sulfonate structure. Key reactions include:

Reaction with Carbonyl Compounds

ASBS reacts with aldehydes/ketones through a two-step mechanism:

-

Nucleophilic attack : The bisulfite ion (HSO₃⁻) targets electrophilic carbonyl carbons.

-

Proton transfer : Forms stable α-hydroxysulfonate adducts (Figure 1).

Equation :

CH3COCH3+NaHSO3→CH3C OH SO3Na CH3

Reaction conditions: Ambient temperature, aqueous medium .

Comparative Reactivity

| Carbonyl Compound | Steric Hindrance | Adduct Formation |

|---|---|---|

| Acetone | Low | Rapid |

| Di-tert-butyl ketone | High | None |

| Data source: Studies on steric effects in bisulfite addition . |

Substitution Reactions

Under acidic/basic conditions, ASBS undergoes substitution to form sulfonate derivatives:

Mechanism :

-

Step 1 : Deprotonation of the hydroxyl group generates a sulfonate anion.

-

Step 2 : Nucleophilic displacement at the sulfonate center.

Applications :

-

Synthesis of sulfonated polymers via cross-linking reactions .

-

Intermediate in producing water-reducing agents for concrete .

Aldol Condensation

In alkaline media, ASBS facilitates crossed aldol reactions with formaldehyde:

Pathway :

ASBS+HCHOOH−Cross linked polycondensates

Key factors:

Redox Reactions

ASBS acts as a radical initiator in polymerization:

Mechanism :

ASBS+S2O82−→SO4−−+Byproducts

Applications:

-

Initiator for vinyl acetate polymerization.

-

First-order dependence on ASBS concentration observed in kinetic studies.

Hydrolytic Degradation

ASBS decomposes in acidic/basic conditions:

CH3C OH SO3Na CH3H+/OH−CH3COCH3+NaHSO3

Implications: Limits utility in long-term soil preservation due to acetone regeneration .

Aplicaciones Científicas De Investigación

Acetone sodium bisulfite has several applications in scientific research and industry:

Biology: It is employed in biochemical assays and as a stabilizing agent for certain biological samples.

Medicine: this compound is used in the pharmaceutical industry for the synthesis of specific drug intermediates.

Mecanismo De Acción

The mechanism of action of acetone sodium bisulfite involves nucleophilic addition to carbonyl groups. The sodium bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate, which subsequently stabilizes to form the final product. The reaction can be represented as follows:

This mechanism highlights the role of sodium bisulfite as a nucleophile and the carbonyl carbon of acetone as an electrophile .

Comparación Con Compuestos Similares

Formaldehyde Sodium Bisulfite: Similar to acetone sodium bisulfite, this compound is formed by the reaction of formaldehyde with sodium bisulfite.

Benzaldehyde Sodium Bisulfite: This compound is formed by the reaction of benzaldehyde with sodium bisulfite.

Uniqueness: this compound is unique due to its specific reactivity with acetone, leading to the formation of a stable crystalline product. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility compared to other similar compounds .

Propiedades

Número CAS |

540-92-1 |

|---|---|

Fórmula molecular |

C3H8NaO4S+ |

Peso molecular |

163.15 g/mol |

Nombre IUPAC |

sodium;2-hydroxypropane-2-sulfonic acid |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1 |

Clave InChI |

YNJORDSKPXMABC-UHFFFAOYSA-N |

SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC(C)(O)S(=O)(=O)O.[Na+] |

Key on ui other cas no. |

540-92-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetone sodium bisulfite acts as a reducing agent in redox pairs, commonly with persulfates like potassium persulfate. [, , ] This interaction generates free radicals, initiating the polymerization of monomers like vinyl acetate. [, ] The rate of polymerization is influenced by the concentration of ASBS. For instance, in vinyl acetate polymerization, the rate showed a first-order dependence on the concentration of ASBS when paired with potassium persulfate. []

A: Studies have shown that increasing the chain length of the bisulfite adduct, while maintaining the same bisulfite anion equivalent weight, leads to a decrease in the volume-average diameter of the resulting polymer particles. [] This modification also enhances the stability of the produced lattices and improves the overall morphology of the polymeric particles. Notably, using octyl aldehyde sodium bisulfite resulted in spherical morphology and enhanced stability. []

A: The choice of persulfate salt, when paired with ASBS, can significantly influence the polymerization rate and activation energy. For instance, potassium persulfate, sodium persulfate, and ammonium persulfate, when combined with ASBS, exhibited varying rates of polymerization and activation energies for vinyl acetate polymerization. [] This suggests that the cation associated with the persulfate plays a role in the redox reaction kinetics and affects the overall polymerization process.

A: Yes, ASBS has been successfully utilized in graft polymerization processes. [, ] For instance, in grafting glycidyl methacrylate onto leather, the rate of grafting using ASBS-containing redox pairs was influenced by the concentrations of both the emulsifier and the monomer. [] The specific persulfate salt used in the redox pair also influenced the activation energy of the grafting process. []

A: Research has shown that using ASBS in the polymerization process can influence the final polymer properties. For example, in the preparation of polypropylene/poly(methyl acrylate)-grafted glass wool composites, the use of ASBS in the grafting polymerization impacted the material's dielectric properties, thermal diffusivity, specific heat capacity, and thermal conductivity. [] This highlights the potential of ASBS to tailor the properties of polymer composites.

ANone: Various analytical techniques are employed to characterize both the polymerization process and the final polymer products. These include:

- X-ray diffraction (XRD): Used to examine the structure of materials, such as the expansion of kaolinite upon intercalation. []

- H1 NMR analysis: Employed to determine copolymer compositions by analyzing the relative amounts of different monomers in the polymer chain. []

- Sedimentation methods: Used to assess the stability of emulsion lattices prepared using different redox initiation systems. []

- Electron microscopy: Can be utilized to study the morphology and size distribution of polymer particles formed during emulsion polymerization. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.